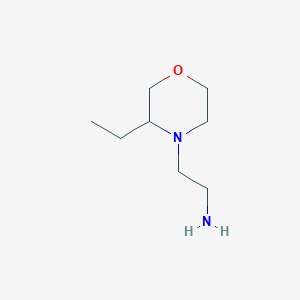

2-(3-Ethylmorpholin-4-yl)ethan-1-amine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(3-ethylmorpholin-4-yl)ethanamine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2O/c1-2-8-7-11-6-5-10(8)4-3-9/h8H,2-7,9H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NJROUXZKOATYCN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1COCCN1CCN | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

158.24 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Reactivity and Chemical Transformations of 2 3 Ethylmorpholin 4 Yl Ethan 1 Amine

Reactivity of the Primary Amine Functionality

The primary amine group (-NH₂) is a potent nucleophile and a weak base, making it the most reactive site in the molecule for a variety of chemical transformations. wikipedia.org Its reactivity is central to the synthesis of numerous derivatives.

N-Alkylation and Acylation Reactions

The lone pair of electrons on the nitrogen atom of the primary amine makes it highly susceptible to reactions with electrophiles, such as alkylating and acylating agents. wikipedia.orglibretexts.org

N-Alkylation: Primary amines readily undergo N-alkylation via nucleophilic substitution reactions with alkyl halides. libretexts.org This process can lead to the formation of secondary and tertiary amines, and ultimately quaternary ammonium (B1175870) salts if an excess of the alkylating agent is used. libretexts.org Reductive amination, which involves the reaction of the amine with a carbonyl compound in the presence of a reducing agent, is another common method for alkylation. libretexts.org

N-Acylation: Acylation is a crucial reaction for primary amines, where a hydrogen atom is replaced by an acyl group (R-C=O). britannica.com This transformation is typically achieved using acylating agents like acyl chlorides or acid anhydrides to form stable amide derivatives. wikipedia.org This reaction, often known as the Schotten-Baumann reaction, is fundamental in synthetic chemistry. wikipedia.org

Table 1: N-Alkylation and Acylation Reactions of Primary Amines

| Reaction Type | Reagent Class | Product Class |

|---|---|---|

| N-Alkylation | Alkyl Halides (R-X) | Secondary Amines, Tertiary Amines, Quaternary Ammonium Salts |

| N-Acylation | Acyl Chlorides (RCOCl) | Amides |

| N-Acylation | Acid Anhydrides ((RCO)₂O) | Amides |

| N-Sulfonylation | Sulfonyl Chlorides (RSO₂Cl) | Sulfonamides |

Formation of Imines and their Derivatives

One of the hallmark reactions of primary amines is their condensation with aldehydes and ketones to form imines, also known as Schiff bases. wikipedia.orgchemistrysteps.compressbooks.pub This reaction involves the formation of a carbon-nitrogen double bond (C=N).

The formation of an imine is a reversible, acid-catalyzed process. openstax.orglibretexts.org The mechanism proceeds through two main stages:

Nucleophilic Addition: The primary amine acts as a nucleophile, attacking the electrophilic carbonyl carbon of the aldehyde or ketone. This is followed by a proton transfer to yield a neutral tetrahedral intermediate called a carbinolamine. openstax.orglibretexts.org

Dehydration: The carbinolamine is then protonated on the oxygen atom, converting the hydroxyl group into a good leaving group (water). Elimination of water and subsequent deprotonation of the nitrogen atom leads to the formation of the imine. openstax.orglibretexts.org

The reaction rate is highly pH-dependent, with optimal rates typically observed in mildly acidic conditions (pH 4-5). chemistrysteps.comlibretexts.org If the pH is too low, the amine becomes protonated and non-nucleophilic, while at a high pH, there is insufficient acid to protonate the hydroxyl group of the carbinolamine for its removal. libretexts.org A specific example involves the condensation of a 2-(morpholin-4-yl)quinoline-3-carbaldehyde with a primary amine to form an imine, which is subsequently reduced to the corresponding amine. humanjournals.com

Table 2: Formation of Imines from 2-(3-Ethylmorpholin-4-yl)ethan-1-amine

| Carbonyl Reactant | Product Name |

|---|---|

| Aldehyde (R-CHO) | N-(Alkylidene)-2-(3-ethylmorpholin-4-yl)ethan-1-amine |

| Ketone (R₂C=O) | N-(Dialkylidene)-2-(3-ethylmorpholin-4-yl)ethan-1-amine |

| Benzaldehyde | N-(Benzylidene)-2-(3-ethylmorpholin-4-yl)ethan-1-amine |

| Acetone | N-(Propan-2-ylidene)-2-(3-ethylmorpholin-4-yl)ethan-1-amine |

Conversion to other Nitrogen-Containing Functional Groups

The primary amine functionality can serve as a synthetic precursor to a variety of other nitrogen-containing groups.

Diazotization: Aliphatic primary amines react with nitrous acid (HNO₂, typically generated in situ from NaNO₂ and a strong acid) to form unstable diazonium salts (R-N₂⁺). These intermediates readily decompose, losing nitrogen gas (N₂) to form a carbocation, which can then react with water to produce alcohols or undergo elimination to form alkenes. britannica.comchemistrysteps.com

Oxidation: Milder oxidation of primary amines of the type RCH₂NH₂ can yield nitriles (R-C≡N). britannica.com More vigorous oxidation can lead to the formation of nitro compounds. britannica.com

Reactivity of the Morpholine (B109124) Ring System

The morpholine ring in this compound contains a tertiary amine and an ether linkage. The presence of the ether oxygen atom withdraws electron density from the nitrogen, which modulates its reactivity compared to simpler cyclic amines like piperidine. wikipedia.org

Electrophilic and Nucleophilic Reactions on the Morpholine Moiety

The nitrogen atom of the morpholine ring, being a tertiary amine, possesses a lone pair of electrons and can act as a nucleophile, although its nucleophilicity is diminished by the inductive effect of the adjacent oxygen atom. wikipedia.org Despite this, it can participate in several reactions.

Nucleophilic Reactions: Morpholine and its derivatives are known to act as nucleophiles in substitution reactions. For example, morpholine can react with benzoyl halides acs.org and participate in nucleophilic aromatic substitution (SₙAr) reactions with activated aryl halides. researchgate.net

Reaction with Electrophiles: The tertiary amine can react with strong electrophiles. For instance, under electrochemical conditions, morpholine can be oxidized to form a morpholine radical, which can then couple with other molecules. mdpi.com

Ring Opening and Rearrangement Pathways

While the morpholine ring is generally stable, it can undergo ring-opening or rearrangement reactions under specific, often harsh, conditions. The stability of the ring is a key feature in its common use as a scaffold in medicinal chemistry. nih.govoup.come3s-conferences.org

Oxidative Ring Opening: Certain N-substituted morpholine derivatives can undergo oxidative cleavage of the C-C bonds within the ring. For instance, N-phenylmorpholine has been shown to undergo oxidative ring-opening when exposed to visible light and oxygen, leading to the cleavage of a C(sp³)-C(sp³) bond. google.com

Catalytic Ring Opening: Derivatives such as morpholine-2,5-diones are known to undergo ring-opening polymerization catalyzed by various metal compounds. acs.orgrsc.org While this specific derivative is different from the subject compound, it demonstrates that the morpholine core can be opened under catalytic influence.

Functionalization at Various Positions of the Morpholine Ring

The structure of this compound features a morpholine ring substituted at the N-4 and C-3 positions. Further functionalization of the heterocyclic ring is a key strategy for modifying the molecule's properties. Reactions can theoretically target the C-H bonds at the C-2, C-5, and C-6 positions. The existing substituents—an ethyl group at C-3 and a bulky aminoethyl group at N-4—exert significant steric and electronic influence on the reactivity of the ring.

Methods for the derivatization of morpholine rings often involve advanced synthetic strategies, including photoredox-mediated reactions. nih.govacs.org For instance, functionalization at the C-2 position can be achieved using a carboxylate functionality as a radical source under visible light promotion. nih.govacs.org The C-3 position, already occupied by an ethyl group in this molecule, can be derivatized in other morpholine precursors through methods like Hosomi–Sakurai allylation, which proceeds via an iminium intermediate. nih.gov

The substitution patterns on the morpholine ring can introduce conformational constraints, which is a valuable tool in drug development. nih.govacs.org The functionalization of the remaining positions (C-2, C-5, C-6) on the this compound ring would likely require specific and optimized conditions to overcome the steric hindrance imposed by the existing groups and to control the position of the reaction (regioselectivity).

Below is a table summarizing potential functionalization strategies for the morpholine ring, based on general methodologies.

| Position | Potential Reaction Type | Reagents / Conditions | Expected Outcome | Potential Challenges |

| C-2 | α-Lithiation / Electrophilic Quench | Strong base (e.g., s-BuLi), then electrophile (e.g., R-X, CO₂) | Introduction of a new substituent adjacent to the ring oxygen. | Competition with deprotonation at other sites; steric hindrance from N-4 substituent. |

| C-5 / C-6 | Radical Halogenation | NBS or other radical initiator | Introduction of a halogen atom, which can be further substituted. | Lack of selectivity between C-5 and C-6; potential for reaction on the ethyl or ethane side chains. |

| C-2 | Photoredox-mediated C-H Functionalization | Photocatalyst, radical precursor | Direct installation of alkyl or aryl groups. | Requires specific catalysts to direct the reaction to the desired position. |

Chemo- and Regioselectivity in Reactions Involving this compound

Chemoselectivity refers to the preferential reaction of one functional group over another, while regioselectivity refers to the preference for reaction at one position over another. Both are critical considerations in the chemical transformations of this compound, which possesses two distinct amine functionalities: a primary aliphatic amine (-NH₂) and a tertiary amine within the morpholine ring (N-4).

Chemoselectivity:

The primary amine is significantly more reactive than the tertiary morpholine nitrogen in most reactions, such as acylation, alkylation, and condensation. This is due to several factors:

Nucleophilicity: Primary amines are generally more nucleophilic than tertiary amines.

Steric Hindrance: The primary amine is sterically more accessible than the tertiary nitrogen, which is part of a ring and flanked by substituents.

Basicity: The ether oxygen in the morpholine ring withdraws electron density from the nitrogen, making it less basic and less nucleophilic compared to similar cyclic amines like piperidine. atamankimya.com

Therefore, electrophilic reagents will overwhelmingly react with the primary amine. For example, in a reaction with an acyl chloride or an aldehyde, the formation of an amide or a Schiff base, respectively, would occur selectively at the -NH₂ group.

Regioselectivity:

Regioselectivity becomes relevant when considering reactions on the morpholine ring itself. The directing effects of the existing ethyl group (at C-3) and the aminoethyl group (at N-4) would influence the outcome of reactions such as electrophilic or radical substitution on the ring. The C-2 and C-5 positions are adjacent to the ring oxygen, which can influence their electronic properties and reactivity in certain transformations. nih.govresearchgate.net However, achieving high regioselectivity in direct C-H functionalization of such a substituted ring is a significant synthetic challenge that typically requires specialized catalysts or directing groups.

The following table outlines the expected chemoselective reactions.

| Reagent Type | Electrophilic Site | Reactive Site on Compound | Product Type | Selectivity |

| Acyl Chloride (R-COCl) | Carbonyl Carbon | Primary Amine (-NH₂) | Amide | High |

| Aldehyde (R-CHO) | Carbonyl Carbon | Primary Amine (-NH₂) | Imine (Schiff Base) | High |

| Alkyl Halide (R-X) | Saturated Carbon | Primary Amine (-NH₂) | Secondary Amine | High (mono-alkylation can be controlled) |

| Isocyanate (R-NCO) | Carbonyl Carbon | Primary Amine (-NH₂) | Urea | High |

Role of this compound as a Synthetic Intermediate

The highly reactive and accessible primary amine group makes this compound a valuable synthetic intermediate or building block. Morpholine and its derivatives are considered privileged structures in medicinal chemistry due to their ability to improve pharmacokinetic properties such as solubility and metabolic stability. researchgate.netresearchgate.netacs.org This compound can be used to introduce the 3-ethylmorpholine (B1592558) moiety into larger, more complex molecules, particularly in the development of new pharmaceutical agents. enamine.netresearchgate.net

The primary amine serves as a versatile handle for a variety of chemical transformations, allowing for the construction of different covalent linkages. By reacting it with various electrophiles, a diverse library of compounds can be synthesized. This modular approach is central to modern drug discovery.

Key synthetic applications are summarized in the table below.

| Reaction Type | Reactant Partner | Linkage Formed | Resulting Compound Class |

| Amide Coupling | Carboxylic Acid or Acyl Chloride | Amide (-NH-CO-) | Amides |

| Reductive Amination | Aldehyde or Ketone | Secondary Amine (-NH-CH-) | Substituted Amines |

| Sulfonamide Formation | Sulfonyl Chloride | Sulfonamide (-NH-SO₂-) | Sulfonamides |

| Urea/Thiourea Formation | Isocyanate or Isothiocyanate | Urea (-NH-CO-NH-) or Thiourea (-NH-CS-NH-) | Ureas and Thioureas |

| Michael Addition | α,β-Unsaturated Carbonyl | C-N Bond | β-Amino Carbonyl Compounds |

These transformations allow chemists to readily incorporate the 3-ethylmorpholine fragment into a target structure, leveraging the desirable physicochemical properties conferred by the morpholine ring. researchgate.net

Structure Activity Relationship Sar Investigations from a Chemical Perspective

Conformational Analysis of 2-(3-Ethylmorpholin-4-yl)ethan-1-amine

The three-dimensional structure of this compound is critical to its chemical behavior. The conformational preferences of the morpholine (B109124) ring dictate the spatial arrangement of its substituents, which in turn influences its reactivity and interactions.

The morpholine ring, like cyclohexane, is not planar and adopts puckered conformations to relieve angle and torsional strain. The most stable and predominant conformation is the chair form. acs.orglibretexts.org In this arrangement, the carbon-carbon bond angles are approximately 111°, close to the ideal tetrahedral angle of 109.5°, and all hydrogen atoms on adjacent carbons are staggered, minimizing torsional strain. libretexts.org

Other conformations, such as the boat, twist-boat, and half-chair, are significantly higher in energy. The boat conformation suffers from steric repulsion between the "flagpole" hydrogens at the 1 and 4 positions and torsional strain from eclipsed hydrogens along the sides. libretexts.org The twist-boat is a more stable intermediate between the chair and boat forms, while the half-chair represents the highest energy barrier for the interconversion process. wikipedia.org Due to its high energy, the half-chair conformation is a transient state and not a stable conformer. The significant energy difference ensures that at room temperature, over 99.9% of unsubstituted morpholine molecules exist in the chair conformation. libretexts.org

| Conformation | Relative Energy (kcal/mol) | Key Strain Features |

|---|---|---|

| Chair | 0 (Reference) | Minimal angle and torsional strain |

| Twist-Boat | ~5.5 | Reduced flagpole interactions and some torsional strain |

| Boat | ~6.9 | Significant flagpole steric strain and torsional strain |

| Half-Chair | ~10.8 | High angle and torsional strain (Transition State) |

When a substituent is introduced onto the morpholine ring, its position in the chair conformation—either axial (perpendicular to the ring's plane) or equatorial (in the plane of the ring)—becomes critically important. For the this compound molecule, the ethyl group is at the C-3 position.

Substituents generally prefer the more spacious equatorial position to avoid unfavorable steric interactions. youtube.com An axial substituent experiences destabilizing steric repulsions with the other two axial atoms on the same side of the ring. numberanalytics.comyoutube.com These are known as 1,3-diaxial interactions. numberanalytics.comyoutube.comfiveable.me In the case of a 3-ethylmorpholine (B1592558) ring, an axial ethyl group would clash with the axial hydrogens at the C-5 position and the lone pair or a substituent on the nitrogen at the N-1 position.

| Substituent at C-3 | Favored Position | Reason | Approximate Energy Cost of Axial Position (A-Value, kcal/mol) |

|---|---|---|---|

| -H | N/A | No steric preference | 0 |

| -CH3 | Equatorial | Avoids 1,3-diaxial interactions with axial H's | 1.7 |

| -CH2CH3 (Ethyl) | Equatorial | Avoids significant 1,3-diaxial interactions | 1.75 |

| -C(CH3)3 (tert-Butyl) | Equatorial | Avoids severe 1,3-diaxial interactions | >4.5 |

Electronic and Steric Effects of the 3-Ethylmorpholin-4-yl Moiety on the Ethan-1-amine Linker

The 3-ethylmorpholin-4-yl group influences the properties of the attached ethan-1-amine linker through both electronic and steric effects.

Electronic Effects: The morpholine ring contains two heteroatoms, nitrogen and oxygen, which are more electronegative than carbon. They exert an electron-withdrawing inductive effect (-I effect) on the adjacent ethan-1-amine chain. This effect slightly reduces the electron density along the carbon linker and on the terminal primary amine group. This can decrease the basicity (pKa) of the terminal amine compared to a simple alkylamine, as the lone pair on the nitrogen is held more tightly.

Steric Effects: The 3-ethylmorpholin-4-yl moiety is a bulky group. Its size can sterically hinder the ethan-1-amine linker and the terminal amino group. This steric shielding can affect the chemical reactivity of the primary amine, potentially slowing down reactions with other bulky molecules due to hindered access to the nitrogen's lone pair. The conformationally locked equatorial position of the 3-ethyl group contributes to a defined and rigid three-dimensional shape, which can further influence how the molecule interacts with other chemical species.

Impact of Substituents on Chemical Reactivity and Stability

The primary amine of the ethan-1-amine linker is a key site for chemical reactions. Substitution at this nitrogen atom (N-substitution) to form secondary or tertiary amines significantly alters its chemical properties, such as basicity and nucleophilicity.

Basicity: Basicity is the ability of the amine to accept a proton. Alkyl groups are electron-donating and increase the electron density on the nitrogen atom, making the lone pair more available for protonation. libretexts.org In the gas phase, basicity increases with the number of alkyl groups (primary < secondary < tertiary). However, in aqueous solution, secondary amines are often the most basic. This is due to a balance between the electron-donating inductive effect and the ability of the corresponding ammonium (B1175870) ion to be stabilized by hydrogen bonding with water molecules. Tertiary ammonium ions, with only one N-H bond, are less effectively solvated and stabilized.

Nucleophilicity: Nucleophilicity refers to the rate at which an amine attacks an electrophilic carbon. While related to basicity, it is more sensitive to steric hindrance. Increasing the number of alkyl substituents on the nitrogen increases steric bulk, which can impede its ability to act as a nucleophile, especially in reactions involving sterically crowded electrophiles. algoreducation.com Therefore, a secondary amine derived from this compound might be a stronger base but a less effective nucleophile than the parent primary amine, depending on the reaction conditions.

| Amine Type | Example | Typical pKa of Conjugate Acid | Factors Influencing Basicity (in water) |

|---|---|---|---|

| Ammonia (B1221849) | NH3 | 9.25 | Reference |

| Primary Amine | CH3NH2 | 10.64 | Inductive effect (+I) of one alkyl group |

| Secondary Amine | (CH3)2NH | 10.73 | Strong inductive effect; good solvation of cation |

| Tertiary Amine | (CH3)3N | 9.81 | Strongest inductive effect; poor solvation of cation |

Conformational Stability: As discussed, C-substituents introduce a conformational bias, favoring a specific chair conformation. acs.org This can lead to a more rigid molecular structure, which can be advantageous in designing molecules with specific shapes.

Metabolic Stability: The introduction of substituents, such as the ethyl group at the C-3 position, can block sites that are susceptible to metabolic oxidation by enzymes like cytochrome P450. This can increase the metabolic stability and biological half-life of the compound.

Lipophilicity: Adding alkyl groups to the morpholine ring increases its lipophilicity (fat-solubility). This property is crucial as it affects how the molecule is absorbed, distributed, and transported across biological membranes. The change in lipophilicity can be estimated by the substituent's contribution to the logP value (the logarithm of the partition coefficient between octanol (B41247) and water).

| Substituent on Morpholine Ring | Effect on Conformation | Effect on Lipophilicity (logP) | Effect on Reactivity/Stability |

|---|---|---|---|

| -H (unsubstituted) | Flexible ring interconversion | Baseline | Baseline |

| -CH3 (Methyl) | Biased toward equatorial conformer | Increase | May block metabolic oxidation |

| -CH2CH3 (Ethyl) | Strongly biased toward equatorial conformer | Further increase | Increases steric bulk and may block metabolism |

| -F (Fluoro) | Minor conformational effect (A-value ~0.25) | Slight increase | Electron-withdrawing; can alter pKa of ring N |

| -OH (Hydroxy) | Preference for equatorial; potential H-bonding | Decrease | Introduces H-bond donor/acceptor site |

Hydrogen Bonding Capabilities and Hydrophobic Interactions

The interaction of this compound with its biological partners is significantly influenced by its capacity to form hydrogen bonds and engage in hydrophobic interactions. These non-covalent forces are fundamental to the recognition and binding of ligands to their receptors.

The morpholine ring within the structure contains an oxygen atom that can act as a hydrogen bond acceptor. This feature allows the compound to form hydrogen bonds with suitable donor groups, such as hydroxyl (-OH) or amine (-NH) moieties, which are commonly present in the amino acid residues of proteins. The primary amine group at the terminus of the ethylamine (B1201723) side chain is also a potent hydrogen bond donor and acceptor, further contributing to the molecule's ability to form stable interactions with biological macromolecules.

| Interaction Type | Structural Feature | Potential Interacting Groups in Biological Systems |

| Hydrogen Bond Acceptor | Morpholine Oxygen | -OH (e.g., Serine, Threonine, Tyrosine), -NH (e.g., Asparagine, Glutamine, Arginine, Lysine) |

| Hydrogen Bond Donor/Acceptor | Primary Amine (-NH2) | -OH, C=O (Peptide backbone), Carboxylate groups (Aspartate, Glutamate) |

| Hydrophobic Interactions | Ethyl Group, Ethylene (B1197577) Bridge | Nonpolar amino acid side chains (e.g., Leucine, Isoleucine, Valine, Phenylalanine) |

Molecular Flexibility and its Implications for Interactions

The conformational flexibility of this compound plays a crucial role in its ability to adapt to the specific topology of a binding site. This flexibility arises from the rotational freedom around several single bonds within the molecule.

The morpholine ring typically adopts a stable chair conformation. However, the presence of the ethyl group at the 3-position can influence the equilibrium between the two possible chair conformers, where the ethyl group can be in either an axial or an equatorial position. The equatorial conformation is generally more stable for substituted cyclohexanes and related heterocycles due to reduced steric hindrance. Computational studies on related morpholine derivatives have shown that the energy difference between conformers can be influenced by the solvent environment.

| Structural Unit | Key Rotatable Bonds | Conformational Considerations | Implication for Interactions |

| 3-Ethylmorpholine Ring | - | Chair-chair interconversion | The preferred conformation (axial vs. equatorial ethyl group) affects the overall shape and steric profile of the molecule. |

| Ethanamine Side Chain | C-C and C-N single bonds | Multiple staggered and eclipsed rotamers are possible. | Allows for optimal positioning of the terminal amine group for hydrogen bonding with the target. |

Computational and Theoretical Studies on 2 3 Ethylmorpholin 4 Yl Ethan 1 Amine

Quantum Chemical Calculations of Molecular Structure and Reactivity

Quantum chemical calculations are fundamental to predicting the geometric and electronic properties of molecules. These methods, grounded in the principles of quantum mechanics, provide a detailed picture of electron distribution and its influence on molecular stability and reactivity.

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has become a primary tool in computational chemistry for studying the electronic structure of molecules. nih.govresearchgate.net This method is favored for its balance of accuracy and computational efficiency. DFT calculations can be employed to determine the optimized geometry of 2-(3-Ethylmorpholin-4-yl)ethan-1-amine, predicting bond lengths, bond angles, and dihedral angles.

From the optimized geometry, a variety of electronic properties can be calculated. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are of particular importance. The HOMO-LUMO energy gap is a key indicator of a molecule's chemical reactivity and kinetic stability. A smaller gap suggests that the molecule is more easily excitable and therefore more reactive.

Furthermore, DFT is used to compute global reactivity descriptors, which provide a quantitative measure of a molecule's reactivity. nih.govnih.gov These descriptors, such as electronegativity (χ), chemical hardness (η), and the electrophilicity index (ω), are derived from the HOMO and LUMO energies.

Table 1: Hypothetical DFT-Calculated Reactivity Descriptors for this compound

| Descriptor | Symbol | Formula | Hypothetical Value (eV) |

| HOMO Energy | EHOMO | - | -9.25 |

| LUMO Energy | ELUMO | - | 1.15 |

| Energy Gap | ΔE | ELUMO - EHOMO | 10.40 |

| Ionization Potential | IP | -EHOMO | 9.25 |

| Electron Affinity | EA | -ELUMO | -1.15 |

| Electronegativity | χ | -(EHOMO + ELUMO)/2 | 4.05 |

| Chemical Hardness | η | (ELUMO - EHOMO)/2 | 5.20 |

| Electrophilicity Index | ω | χ2/(2η) | 1.58 |

Note: The values in this table are illustrative and based on typical ranges for similar organic molecules. They are not derived from actual published research on this specific compound.

Ab Initio Calculations of Electronic Properties

Ab initio methods are a class of quantum chemistry calculations that are derived directly from theoretical principles, without the inclusion of experimental data. These methods, such as Hartree-Fock (HF) and Møller-Plesset perturbation theory (MP2), can provide highly accurate predictions of electronic properties, although they are generally more computationally demanding than DFT.

For this compound, ab initio calculations can be used to generate a detailed map of the electron density distribution, revealing the regions of the molecule that are electron-rich or electron-deficient. This information is critical for understanding how the molecule will interact with other chemical species. The molecular electrostatic potential (MEP) surface, for instance, visually represents the electrostatic potential on the electron density surface, highlighting areas prone to electrophilic or nucleophilic attack.

Molecular Modeling and Dynamics Simulations

While quantum chemical calculations provide a static picture of a molecule, molecular modeling and dynamics simulations offer insights into its dynamic behavior and conformational landscape.

Conformational Space Exploration

The presence of multiple single bonds in this compound allows for considerable conformational flexibility. The morpholine (B109124) ring can exist in chair and boat conformations, and rotation around the C-C and C-N bonds of the ethylamine (B1201723) side chain further increases the number of possible conformers.

Conformational analysis aims to identify the most stable conformers, which are the ones that are most likely to be populated at a given temperature. This is typically done by systematically rotating the rotatable bonds and calculating the potential energy of each resulting conformation. The results of such an analysis can be visualized in a Ramachandran-like plot, showing the relative energies of different conformers. Identifying the global minimum energy conformation is crucial, as it represents the most probable structure of the molecule. researchgate.net

Prediction of Reaction Pathways and Transition States

Molecular modeling can also be used to investigate the mechanisms of chemical reactions involving this compound. By mapping the potential energy surface of a reaction, it is possible to identify the most likely reaction pathway. This involves locating the transition state, which is the highest energy point along the reaction coordinate. The energy difference between the reactants and the transition state, known as the activation energy, determines the rate of the reaction. These calculations are vital for predicting how the molecule might behave in a chemical synthesis or a biological system.

Analysis of Intermolecular and Intramolecular Interactions

The behavior of this compound is also governed by the various non-covalent interactions it can form, both within the molecule (intramolecular) and with other molecules (intermolecular).

Intramolecular hydrogen bonding can occur between the amine group and the oxygen atom of the morpholine ring. This type of interaction can significantly influence the molecule's preferred conformation, stabilizing certain arrangements over others.

Future Directions and Emerging Research Avenues

Development of Novel and Efficient Synthetic Routes for Substituted Analogues

The synthesis of morpholine (B109124) derivatives is a cornerstone of medicinal and materials chemistry. chemrxiv.org Traditional methods for creating these structures often require multiple steps and harsh reagents. chemrxiv.org However, recent innovations are paving the way for more efficient and environmentally friendly synthetic strategies.

A promising one- or two-step, redox-neutral protocol utilizes inexpensive reagents like ethylene (B1197577) sulfate (B86663) and potassium tert-butoxide to convert 1,2-amino alcohols into morpholines. chemrxiv.orgorganic-chemistry.org This method is notable for its high yields and the ability to cleanly isolate N-monoalkylation products from a simple SN2 reaction. chemrxiv.orgorganic-chemistry.org Another advanced strategy involves a Palladium-catalyzed carboamination reaction, which allows for the stereoselective synthesis of cis-3,5-disubstituted morpholines from enantiomerically pure amino alcohols. nih.gov This four-step process generates the morpholine products as single stereoisomers in moderate to good yields. nih.gov

These modern approaches offer significant advantages over classical methods, such as the reaction of dialkylene glycols with ammonia (B1221849) in the presence of hydrogen and a catalyst, or the multi-step conversion of 1,2-amino alcohols via a morpholinone intermediate which requires a subsequent reduction step. chemrxiv.orggoogle.com The development of such efficient routes is critical for creating a diverse library of substituted analogues of 2-(3-Ethylmorpholin-4-yl)ethan-1-amine for further investigation.

| Method | Key Reagents/Catalysts | Number of Steps | Key Advantages |

| Ethylene Sulfate Annulation chemrxiv.orgorganic-chemistry.org | Ethylene sulfate, tBuOK | 1-2 | High yield, redox-neutral, inexpensive reagents, clean monoalkylation |

| Palladium-Catalyzed Carboamination nih.gov | Pd(OAc)₂, P(2-furyl)₃, NaOtBu | 4 | Stereoselective, provides access to enantiopure cis-3,5-disubstituted morpholines |

| Classical Annulation chemrxiv.org | Chloroacetyl chloride, Boron/Aluminum hydrides | 3 | Well-established |

| Dialkylene Glycol Amination google.com | Dialkylene glycol, Ammonia, Hydrogen, Hydrogenation catalyst | 1 | Uses basic starting materials |

Advanced Mechanistic Investigations into Chemical Reactivity

The chemical reactivity of this compound is dictated by its key functional groups: a tertiary amine (the morpholine nitrogen), a primary amine on the ethyl side chain, and an ether linkage within the morpholine ring. The nitrogen atoms, particularly the one in the morpholine ring, are nucleophilic centers.

Mechanistic studies of related morpholine compounds show that the amino group readily engages in nucleophilic substitution and addition reactions. For instance, the reaction of morpholine with chloroacetyl chloride proceeds via a nucleophilic attack of the morpholine's secondary amine on the carbonyl carbon of the chloroacetyl chloride. Similarly, reactions with ethyl chloroacetate involve a nucleophilic attack by the morpholine nitrogen. researchgate.netresearchgate.net

For this compound, both the primary amine and the tertiary morpholine nitrogen can act as nucleophiles. The relative reactivity of these two sites will depend on steric hindrance and electronic factors influenced by the ethyl group on the morpholine ring and the specific reaction conditions. Advanced mechanistic studies, employing techniques such as kinetic analysis, isotopic labeling, and computational modeling (e.g., Density Functional Theory), are needed to elucidate reaction pathways, transition states, and the subtle factors that govern regioselectivity and stereoselectivity in its reactions.

Exploration of New Chemical Transformations of the Core Structure

The versatile core structure of this compound serves as a valuable scaffold for synthesizing more complex molecules. The primary amine is a key handle for a wide range of chemical transformations, including acylation, alkylation, reductive amination, and the formation of imines, ureas, and carbamates. humanjournals.comresearchgate.net

Research into the derivatization of the morpholine moiety has yielded a variety of new heterocyclic systems. For example, morpholin-N-ethyl acetate, formed from morpholine and ethyl chloroacetate, can be converted into a hydrazide. researchgate.netresearchgate.net This intermediate can then undergo further reactions to form semithiocarbazides and subsequently be cyclized into 1,2,4-triazole derivatives. researchgate.netresearchgate.net These transformations demonstrate the potential to build upon the morpholine core to create novel compounds with potentially unique properties. Exploring reactions such as ring-opening, ring-expansion, and cycloaddition reactions could also unlock new chemical space and lead to the discovery of unprecedented molecular architectures.

Application of Machine Learning and AI in Predicting Reactivity and Synthetic Pathways

| AI/ML Application | Description | Potential Impact on Research |

| Reactivity Prediction rjptonline.orgnih.gov | ML models are trained on reaction data to predict outcomes like yield, selectivity, and reaction rates for new combinations of substrates. | Faster optimization of reaction conditions; prioritization of high-yielding reactions. |

| Retrosynthesis Planning nih.govcas.org | AI algorithms propose synthetic routes to a target molecule by working backward from the product. | Rapid identification of novel and efficient synthetic pathways; reduction in synthesis planning time. |

| Forward-Reaction Prediction nih.gov | Models predict the likely products of a given set of reactants and conditions. | Anticipation of side products; validation of proposed reaction steps. |

| Property Prediction protheragen.aicmu.edu | AI tools predict physicochemical and toxicological properties of virtual compounds. | Early-stage assessment of the viability of synthesized analogues. |

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for 2-(3-Ethylmorpholin-4-yl)ethan-1-amine, and how do reaction conditions influence yield?

- Methodology : The compound can be synthesized via condensation reactions involving morpholine derivatives and ethyl-substituted ketones or aldehydes under basic conditions (e.g., NaOH in ethanol at 200°C) . Key variables include catalyst selection (e.g., lithium hydroxide for cyclization), solvent polarity, and reaction time. For example, refluxing ethanol for 4 hours yields pyrimidine derivatives with morpholine substituents in ~77% yield .

- Data Consideration : Monitor reaction progress using TLC or HPLC. Yields may drop if side reactions (e.g., over-alkylation) occur due to excess reagents.

Q. How is the structural integrity of this compound confirmed post-synthesis?

- Analytical Workflow :

- Spectral Analysis : Use -NMR to verify ethylmorpholine protons (δ 3.49–3.67 ppm) and amine protons (δ 1.8–2.2 ppm) .

- IR Spectroscopy : Confirm amine N-H stretches (~3417 cm) and morpholine C-O-C bonds (~1111 cm) .

- Elemental Analysis : Match experimental C/H/N/O percentages to theoretical values (e.g., C: 61.26%, H: 6.13% observed vs. C: 62.36%, H: 7.24% calculated) .

Q. What biological activities are associated with morpholine-containing amines like this compound?

- Research Context : Morpholine derivatives exhibit microbial and receptor-binding activity. For example, 4-(4-morpholinophenyl)pyrimidines show broad-spectrum antimicrobial properties, likely due to their ability to disrupt bacterial cell membranes .

- Experimental Design : Test in vitro against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) using MIC assays. Include positive controls (e.g., ampicillin) and solvent controls .

Advanced Research Questions

Q. How can synthetic protocols be optimized to resolve low yields in morpholine-amine coupling reactions?

- Contradiction Analysis : Low yields often arise from incomplete cyclization or steric hindrance from the ethyl group.

- Optimization Strategies :

- Use microwave-assisted synthesis to reduce reaction time and improve cyclization efficiency .

- Replace ethanol with DMF or THF to enhance solubility of bulky intermediates .

- Screen alternative bases (e.g., KCO vs. LiOH) to minimize byproducts .

Q. What computational approaches predict the binding affinity of this compound to neurological targets (e.g., 5-HT receptors)?

- Methodology :

- Perform molecular docking (e.g., AutoDock Vina) using the compound’s 3D structure and receptor PDB files (e.g., 5-HT receptor). Prioritize morpholine-oxygen and amine interactions with polar residues .

- Validate predictions with SPR or radioligand binding assays .

Q. How does the ethyl group on the morpholine ring influence physicochemical properties (e.g., solubility, logP)?

- Experimental Design :

- Measure logP via shake-flask method (octanol/water). The ethyl group increases hydrophobicity vs. unsubstituted morpholine (e.g., logP ~1.2 vs. ~0.5) .

- Assess aqueous solubility using UV-Vis (λ 255 nm) .

Q. What safety protocols are critical when handling this amine in laboratory settings?

- Safety Framework :

- PPE : Wear nitrile gloves, goggles, and lab coats to avoid dermal/ocular exposure .

- Ventilation : Use fume hoods for synthesis steps involving volatile solvents (e.g., ethanol) .

- Waste Management : Neutralize acidic/basic waste before disposal and segregate halogenated byproducts .

Tables for Key Data

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.